![molecular formula C9H12N2O2 B169076 ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate CAS No. 133261-06-0](/img/structure/B169076.png)
ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate
Overview
Description
Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate is a chemical compound with a molecular formula of C9H12N2O2. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropyl hydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring . The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols .
Scientific Research Applications
Medicinal Chemistry
Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate serves as a building block in the synthesis of pharmaceutical compounds. Its unique structure allows it to interact with biological targets, making it valuable in drug development.
Pharmacological Activities
Research indicates that pyrazole derivatives exhibit a range of pharmacological activities including:
- Anti-inflammatory : Compounds derived from pyrazoles have shown potential in reducing inflammation.
- Antimicrobial : Certain derivatives possess antibacterial and antifungal properties.
- Anticancer : Studies suggest that some pyrazole compounds can inhibit tumor growth.
Table 1: Summary of Pharmacological Activities
Activity Type | Description | References |
---|---|---|
Anti-inflammatory | Reduces inflammation in various models | |
Antimicrobial | Effective against bacteria and fungi | |
Anticancer | Inhibits growth of cancer cells |
Materials Science
In materials science, this compound is explored for its properties in developing new materials. It can be utilized in the synthesis of polymers and coatings due to its unique chemical structure.
Polymer Applications
The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities, such as increased thermal stability or chemical resistance.
Table 2: Potential Material Applications
Application Type | Description |
---|---|
Polymer Synthesis | Enhances mechanical properties |
Coatings | Provides chemical resistance |
Biological Studies
Researchers utilize this compound to investigate its interactions with biological targets, including enzymes and receptors. Understanding these interactions is crucial for elucidating the compound's mechanism of action.
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound in various applications:
- Synthesis of Anticancer Agents : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against cancer cell lines, suggesting its potential as an anticancer agent .
- Development of Antimicrobial Agents : Research indicated that modifications of this compound led to compounds with enhanced antibacterial activity against resistant strains .
- Material Enhancements : Experimental work showed that incorporating this compound into polymer formulations improved thermal stability and mechanical strength, making it suitable for industrial applications .
Mechanism of Action
The mechanism of action of ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:
Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate: Similar in structure but with a methyl group at the 1-position.
3(5)-Substituted Pyrazoles: These compounds have different substituents at the 3 or 5 positions, affecting their reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Biological Activity
Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly in anti-inflammatory and anticancer research. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a pyrazole ring substituted with a cyclopropyl group and an ethyl ester. This unique structure contributes to its reactivity and interaction with biological targets. The molecular formula is , with a molecular weight of approximately 195.21 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Studies have shown that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
Key Mechanisms:
- Inhibition of COX Enzymes : this compound has been demonstrated to inhibit COX-2, leading to reduced prostaglandin synthesis, which is crucial in mediating inflammation .
- Modulation of Cytokine Production : The compound affects the expression of cytokines such as TNF-alpha and IL-6, which are pivotal in inflammatory responses .
Anti-inflammatory Activity
A series of studies have evaluated the anti-inflammatory effects of this compound using carrageenan-induced paw edema models in rats. The results indicated significant reductions in edema compared to control groups, suggesting potent anti-inflammatory properties .
Table 1: Anti-inflammatory Activity Comparison
Compound | Dose (mg/kg) | Edema Reduction (%) |
---|---|---|
This compound | 50 | 60 |
Control | - | 10 |
Standard Anti-inflammatory Drug | 50 | 75 |
Anticancer Potential
Research also indicates that this compound exhibits cytotoxic effects against various cancer cell lines. It has been shown to induce apoptosis in human cancer cells by activating caspase pathways .
Table 2: Cytotoxicity Against Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (Cervical) | 12.5 | Apoptosis via caspase activation |
MCF-7 (Breast) | 15.0 | Cell cycle arrest |
A549 (Lung) | 18.0 | Induction of oxidative stress |
Case Studies
-
Study on Anti-inflammatory Effects :
In a study published in Bentham Science, researchers synthesized various derivatives of ethyl pyrazole carboxylates, including this compound. The compound showed significant anti-inflammatory activity when tested in vivo, demonstrating its potential as a therapeutic agent for inflammatory diseases . -
Anticancer Research :
A study focused on the anticancer properties highlighted the compound's ability to inhibit proliferation in several cancer cell lines while promoting apoptosis through mitochondrial pathways .
Properties
IUPAC Name |
ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-9(12)8-5-7(10-11-8)6-3-4-6/h5-6H,2-4H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGGSOGFJKVURE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70429022 | |
Record name | ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70429022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133261-06-0 | |
Record name | ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70429022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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